2-(3-Chloro-5-fluorophenoxy)ethan-1-amine

Catalog No.
S8250137
CAS No.
M.F
C8H9ClFNO
M. Wt
189.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloro-5-fluorophenoxy)ethan-1-amine

Product Name

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine

IUPAC Name

2-(3-chloro-5-fluorophenoxy)ethanamine

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2

InChI Key

KDEOBZCFFODZCS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Cl)OCCN

Canonical SMILES

C1=C(C=C(C=C1F)Cl)OCCN

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine is a synthetic organic compound characterized by its unique structure that includes a phenoxy group substituted with chlorine and fluorine atoms. This compound has the molecular formula C8H9ClFNOC_8H_9ClFNO and is notable for its potential applications in medicinal chemistry due to its pharmacological properties. The presence of halogens in the aromatic ring significantly influences its reactivity, biological activity, and interaction with various molecular targets, making it a valuable candidate for research and development in drug discovery.

, including:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines.
  • Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine has been a subject of interest, particularly concerning its potential therapeutic effects. Studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in neurological pathways. Its unique halogen arrangement enhances binding affinity and selectivity for specific molecular targets, which is crucial for developing effective therapeutic agents against various conditions, including neurological disorders.

The synthesis of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine typically involves the following steps:

  • Formation of Intermediate: Reacting 3-chloro-5-fluorophenol with ethylene oxide generates 2-(3-chloro-5-fluorophenoxy)ethanol.
  • Amine Formation: This intermediate is then treated with ammonia or another amine source to produce 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine.
  • Hydrochloride Salt Formation: The final step involves converting the amine into its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing optimized reaction conditions such as temperature and pressure.

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine has potential applications in various fields, particularly in medicinal chemistry. Its unique structure allows it to function as a lead compound for developing new therapeutic agents targeting neurological disorders. Additionally, it may serve as a valuable tool in biochemical research to study enzyme interactions and receptor binding mechanisms.

Interaction studies of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine reveal its ability to modulate biological pathways by acting as either an inhibitor or an activator depending on the context. Its capacity to form hydrogen bonds enhances its interaction with biological targets, which is essential for influencing enzymatic activity and other biochemical processes. These studies are critical for understanding the compound's therapeutic potential.

Several compounds share structural similarities with 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine. Here is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-olC8H10ClFNOC_8H_{10}ClFNOEnantiomeric form; potential differences in biological activity due to chirality
(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-olC8H10ClFNOC_8H_{10}ClFNOSimilar structure but different halogen placement; varied biological interactions
2-Amino-2-(3-chlorophenyl)ethanolC8H10ClNC_8H_{10}ClNLacks fluorine substitution; different reactivity profile compared to halogenated analogs
2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochlorideC8H9BrFNOC_8H_{9}BrFNOContains bromine instead of chlorine; different reactivity and biological properties

The uniqueness of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine lies in its specific combination of chlorine and fluorine atoms, which significantly affects its reactivity and biological activity compared to these similar compounds . This distinct halogen arrangement enhances its pharmacological properties, making it a promising candidate for further research in drug development.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.0356698 g/mol

Monoisotopic Mass

189.0356698 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

Explore Compound Types